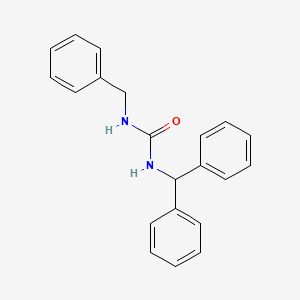

N-benzyl-N'-(diphenylmethyl)urea

Descripción general

Descripción

N-benzyl-N'-(diphenylmethyl)urea, commonly known as BDMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. In recent years, BDMU has gained significant attention from researchers due to its ability to modulate PTP activity, which can have far-reaching effects on various cellular processes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

N-benzyl-N'-(diphenylmethyl)urea, through its reactions and derivatives, plays a significant role in understanding and enhancing chemical synthesis processes. Rahman and Singh (2010) explored the reactions between benzhydrol and urea, resulting in the formation of compounds including N,N'-bis(diphenylmethyl)urea, contributing to the understanding of reaction mechanisms based on decarboxylation and benzhydrylation processes (Rahman & Singh, 2010). Additionally, Tran and Berlin (2004) developed a simplified method for preparing N,N'-diphenylurea, showcasing advancements in synthesis techniques with potential applications in various industrial and pharmaceutical sectors (Tran & Berlin, 2004).

Neurotropic Activity and Pharmaceutical Potential

N-benzyl-N'-(diphenylmethyl)urea derivatives have been explored for their potential in pharmaceutical applications, particularly concerning neurotropic activity. Shamshin et al. (2001) synthesized a series of (heterylphenylmethyl)amines and (heterylphenylmethyl)ureas, studying their pharmacological activity as potential antiepileptic drugs, providing insights into the development of new neurotropic substances (Shamshin et al., 2001).

Nanoparticle Synthesis and Catalysis

The compound's derivatives have been utilized in synthesizing various nanoparticles and studying their catalytic properties. Yao et al. (2009) employed urea as a source for the synthesis of early-transition-metal nitride and carbide nanoparticles, testing their ability to promote alkylation reactions, marking significant contributions to the field of material science and catalysis (Yao et al., 2009).

Anticancer Research and DNA Interaction

Research has also delved into the anticancer potential and DNA interaction of N-benzyl-N'-(diphenylmethyl)urea derivatives. Esteves-Souza et al. (2006) synthesized a series of urea and thiourea derivatives, revealing their promising antiproliferative action through cytotoxic effects and DNA topoisomerases inhibitory activity, indicating the compound's relevance in developing new anticancer therapies (Esteves-Souza et al., 2006).

Agricultural and Plant Growth Applications

The derivatives of N-benzyl-N'-(diphenylmethyl)urea have also been researched for applications in agriculture, particularly in promoting plant growth and development. Carra et al. (2006) investigated diphenylurea (DPU) derivatives in inducing somatic embryogenesis in Citrus species, demonstrating the compound's potential in plant tissue culture and agricultural biotechnology (Carra et al., 2006).

Propiedades

IUPAC Name |

1-benzhydryl-3-benzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21(22-16-17-10-4-1-5-11-17)23-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPWNOSAYYXQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5759326.png)

![4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5759327.png)

![2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5759348.png)

![N-cyclohexyl-N-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5759382.png)

![ethyl 4-amino-2-[(3-nitrobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5759383.png)

![3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5759391.png)

![(4-{[4-(propionyloxy)benzoyl]amino}phenoxy)acetic acid](/img/structure/B5759396.png)

![5-{[(4-chlorophenyl)acetyl]amino}isophthalic acid](/img/structure/B5759409.png)

![{3-chloro-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5759418.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B5759423.png)

![N-[3-(acetylamino)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5759431.png)